molecular formula C20H26N2O3 B572299 tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate CAS No. 1358667-55-6

tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate

Cat. No.: B572299
CAS No.: 1358667-55-6
M. Wt: 342.439
InChI Key: JEMKQDQMGCGYQT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in drug discovery.

Preparation Methods

The synthesis of tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate involves several key steps. One efficient synthetic route includes the following steps :

    Dianion Alkylation: The process begins with the alkylation of ethyl 2-oxindoline-5-carboxylate.

    Cyclization: This is followed by cyclization to form the spirocyclic structure.

    Demethylation: The final step involves the demethylation of the resulting spirocyclic oxindole.

The overall yield of this synthesis is approximately 35% over eight steps, without the need for chromatographic purification.

Chemical Reactions Analysis

tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is used in studies related to receptor interactions and enzyme inhibition.

    Industrial Applications: It is utilized in the synthesis of complex organic molecules for industrial purposes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to interact with a wide range of receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate can be compared with other spirocyclic compounds such as:

The uniqueness of tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate lies in its specific spirocyclic structure and its potential for diverse biological activities.

Biological Activity

tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate is a complex organic compound notable for its spirocyclic structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique molecular architecture, which allows for diverse interactions with biological targets.

  • Molecular Formula : C20H26N2O3
  • Molar Mass : 342.43 g/mol
  • CAS Number : 1358667-55-6

This compound features a piperidine ring and a spirocyclic indoline moiety, which are essential for its biological activity. The synthesis of this compound involves several steps, including alkylation and cyclization processes, yielding approximately 35% efficiency over eight steps without the need for chromatographic purification .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The spirocyclic structure facilitates binding to specific receptors and enzymes, influencing multiple biological pathways.

Potential Targets:

  • Receptor Interactions : The compound may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological processes and diseases .
  • Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

In Vitro Studies

Recent studies have evaluated the compound's effects on various cell lines and biological systems:

  • Nicotinic Receptor Activity :
    • In vitro assays demonstrated that the compound exhibits selective antagonistic activity towards α7-nAChR, with an IC50 value of approximately 41 nM. This suggests potential therapeutic applications in conditions where modulation of cholinergic signaling is beneficial .
  • Antitumor Activity :
    • Preliminary investigations indicated that derivatives of this compound might possess antiproliferative effects against cancer cell lines. For instance, analogues showed increased activity against adenocarcinoma cells by targeting nAChRs involved in tumor growth .

Case Studies

A case study involving the synthesis and biological evaluation of related compounds highlighted the importance of structural modifications in enhancing biological activity. Researchers noted that specific substitutions on the piperidine ring could significantly impact receptor affinity and selectivity, leading to improved therapeutic profiles .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar spirocyclic compounds is useful:

Compound NameStructureBiological Activity
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylateStructureModerate receptor interaction
tert-Butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylateStructureAntiproliferative effects noted

This table illustrates how variations in structure can lead to differences in biological activity.

Properties

IUPAC Name

tert-butyl 4-(2'-oxospiro[cyclopropane-1,3'-indole]-1'-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-19(2,3)25-18(24)21-12-8-14(9-13-21)22-16-7-5-4-6-15(16)20(10-11-20)17(22)23/h4-7,14H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMKQDQMGCGYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3C4(C2=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856044
Record name tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1358667-55-6
Record name tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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